2,3-Dibromothiophene
Description
2,3-Dibromothiophene is a clear yellowish to brownish liquid . It is a compound useful in organic synthesis . Its empirical formula is C4H2Br2S .
Molecular Structure Analysis
The molecular weight of 2,3-Dibromothiophene is 241.93 . The IUPAC Standard InChI is InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H . The SMILES string representation is Brc1ccsc1Br .Scientific Research Applications
1. Organic Electronic Materials & Functional Supramolecular Chemistry
- Application : 2,3-Dibromothiophene is used as a building block in the synthesis of dithienothiophene (DTT), a molecule that has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
- Method : The synthesis of DTT involves the fusion of thiophene rings. The resulting molecule has higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- Results : The use of DTT in organic electronics has resulted in devices with improved performance due to the molecule’s higher charge mobility, extended π-conjugation, and better tuning of band gaps .
2. Synthesis of Thiophene-Based Conjugated Polymers
- Application : 2,3-Dibromothiophene is used in the synthesis of thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
- Method : The synthesis of these polymers often involves nickel- and palladium-based catalytic systems. Techniques such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are used .
- Results : The resulting polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
3. Halogen Dance Reactions
- Application : 2,3-Dibromothiophene can undergo halogen dance reactions, a type of rearrangement reaction where a halogen atom moves from one carbon atom to another in a molecule . This reaction is used to build substituted heterocyclic target molecules .
- Method : The reaction is typically base-catalyzed and involves a pseudo nucleophilic attack on a halogen electrophilic center .
- Results : The halogen dance reaction can lead to the formation of a variety of substituted heterocyclic compounds .
properties
IUPAC Name |
2,3-dibromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRJNSFQBYKFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185324 | |
Record name | 2,3-Dibromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromothiophene | |
CAS RN |
3140-93-0 | |
Record name | 2,3-Dibromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3140-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dibromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140930 | |
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Record name | 2,3-Dibromothiophene | |
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Record name | 2,3-Dibromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.584 | |
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